molecular formula C17H17NO3 B4442119 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No. B4442119
M. Wt: 283.32 g/mol
InChI Key: ZKVLLBAZNCBVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one, also known as PDP, is a naturally occurring compound found in various plants such as maize, wheat, and rice. PDP has been the subject of extensive research due to its potential therapeutic properties.

Mechanism of Action

4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one exerts its therapeutic effects through various mechanisms, including the activation of the Nrf2-Keap1 pathway, which regulates antioxidant and detoxification responses, and the inhibition of pro-inflammatory cytokines. 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has also been found to modulate various signaling pathways involved in neuronal function and survival.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species and lipid peroxidation products. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In animal models, 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has been shown to improve cognitive function and memory, and protect against neuronal damage induced by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is also relatively easy to synthesize and has been shown to be stable under various conditions. However, one limitation is the lack of standardized protocols for its use in various experimental models, which may lead to inconsistencies in results.

Future Directions

There are several potential future directions for 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one research, including investigating its effects on other neurological disorders such as Parkinson's disease and multiple sclerosis. Further studies are also needed to elucidate the molecular mechanisms underlying its therapeutic effects and to develop more standardized protocols for its use in experimental models. Additionally, the development of 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one analogs with improved bioavailability and pharmacokinetic properties may enhance its therapeutic potential.

Scientific Research Applications

4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has been shown to have various therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been found to protect against oxidative stress and inflammation-induced damage in various cell types, including neuronal cells. 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

4-(4-hydroxyphenyl)-3-propyl-4H-1,3-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-11-18-16(12-7-9-13(19)10-8-12)14-5-3-4-6-15(14)21-17(18)20/h3-10,16,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLLBAZNCBVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Reactant of Route 2
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Reactant of Route 3
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Reactant of Route 4
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Reactant of Route 5
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Reactant of Route 6
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

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